molecular formula C11H8ClF3O B6353615 7-Chloro-6-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 1092347-90-4

7-Chloro-6-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B6353615
CAS No.: 1092347-90-4
M. Wt: 248.63 g/mol
InChI Key: KJWKYWJYUAJTGC-UHFFFAOYSA-N
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Description

7-Chloro-6-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is a halogenated derivative of the 3,4-dihydronaphthalenone scaffold, characterized by a bicyclic structure with a partially saturated naphthalene ring. This compound features a chlorine substituent at position 7 and a trifluoromethyl (-CF₃) group at position 6, which significantly influence its physicochemical and biological properties.

The 3,4-dihydronaphthalenone core is a privileged structure in medicinal chemistry due to its versatility in synthesizing bioactive derivatives. Modifications at positions 6 and 7 with electron-withdrawing groups like -Cl and -CF₃ are known to enhance lipophilicity, metabolic stability, and target binding affinity . For instance, trifluoromethyl groups improve resistance to oxidative metabolism and increase membrane permeability, while chlorine substituents can modulate steric and electronic interactions with biological targets .

Such derivatives are frequently investigated for anti-inflammatory, antimicrobial, and neuroprotective activities. For example, α,β-unsaturated ketone derivatives of 3,4-dihydronaphthalenone exhibit dual pharmacophores, enabling selective binding to bio-thiols in diseased cells while minimizing toxicity to healthy cells .

Properties

IUPAC Name

7-chloro-6-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3O/c12-9-5-7-6(2-1-3-10(7)16)4-8(9)11(13,14)15/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWKYWJYUAJTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C(=O)C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and Sequential Halogenation

Friedel-Crafts acylation serves as a foundational step for constructing the naphthalenone core. A representative protocol involves:

  • Cyclohexenone Activation : Treatment of cyclohexenone with acetyl chloride in the presence of AlCl₃ generates a reactive acylium intermediate .

  • Aromatic Electrophilic Substitution : The acylium ion undergoes electrophilic attack on a substituted benzene ring, forming the dihydronaphthalenone skeleton .

  • Chlorination and Trifluoromethylation : Post-cyclization halogenation introduces chlorine and trifluoromethyl groups via radical or electrophilic pathways. For example, N-chlorosuccinimide (NCS) in DMF selectively chlorinates position 7, while Umemo-to’s reagent (CF₃Cu) facilitates trifluoromethylation at position 6 .

Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationAlCl₃, CH₂Cl₂, 0°C → 25°C, 12 h7895.2
Chlorination (C7)NCS, DMF, 80°C, 6 h6597.8
TrifluoromethylationCF₃Cu, DMF, 120°C, 24 h5294.5

This method suffers from moderate yields in later stages due to steric hindrance from the bulky trifluoromethyl group .

Palladium-Catalyzed Cross-Coupling for Direct Functionalization

Palladium-mediated coupling reactions enable precise installation of substituents. A two-step approach leverages Suzuki-Miyaura and Buchwald-Hartwig reactions:

  • Borylation at C6 : Treatment of 7-chloro-3,4-dihydronaphthalen-1(2H)-one with bis(pinacolato)diboron and Pd(dppf)Cl₂ generates a boronic ester intermediate .

  • Trifluoromethyl Coupling : Reaction of the boronic ester with methyl trifluoroborate (CF₃BF₃K) under Miyaura conditions installs the trifluoromethyl group .

Optimized Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: XPhos (10 mol%)

  • Base: Cs₂CO₃

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 100°C, 24 h

Outcome :

  • Isolated yield: 68%

  • Selectivity: >99% for C6 position (confirmed by ¹⁹F NMR)

Recent advances in photoredox catalysis offer a mild route for trifluoromethyl group introduction. A protocol adapted from RSC methodologies involves:

  • Substrate Preparation : 7-Chloro-3,4-dihydronaphthalen-1(2H)-one is dissolved in dichloroethane (DCE).

  • Radical Generation : Ir(ppy)₃ (3 mol%) under blue LED irradiation (460–470 nm) activates CF₃Br as a trifluoromethyl radical source .

  • Radical Addition : The CF₃- radical adds regioselectively to the electron-deficient C6 position, followed by rearomatization.

Performance Metrics :

ParameterValue
Reaction Time12–24 h
Yield74%
Byproducts<5% (detected via GC-MS)

This method avoids high temperatures and harsh reagents, making it suitable for lab-scale synthesis .

Cyclocondensation of Halogenated Precursors

A substrate-controlled cyclization strategy employs halogenated diketones:

  • Diketone Synthesis : 5-Chloro-4-(trifluoromethyl)cyclohexane-1,3-dione is prepared via Claisen condensation.

  • Acid-Catalyzed Cyclization : Treatment with H₂SO₄ induces intramolecular aldol condensation, forming the dihydronaphthalenone ring .

Critical Observations :

  • Solvent Effects : Cyclization in acetic acid improves yield (82%) compared to toluene (57%) .

  • Acid Strength : Concentrated H₂SO₄ (98%) outperforms weaker acids (e.g., p-TsOH) in driving the reaction to completion .

Halogen Exchange Reactions

Late-stage fluorination and chlorination provide an alternative pathway:

  • Nucleophilic Aromatic Substitution : 6-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one reacts with Cl⁻ (from NaCl) in DMF at 150°C to replace fluorine with chlorine .

  • Trifluoromethylation : Subsequent treatment with CF₃I and CuI installs the trifluoromethyl group via Ullmann-type coupling .

Challenges :

  • Competing side reactions reduce yield to 44%.

  • Requires rigorous exclusion of moisture to prevent hydrolysis .

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodAvg. Yield (%)Cost (USD/g)ScalabilityKey Advantage
Friedel-Crafts52120ModerateWell-established protocol
Palladium Catalysis68340LowHigh regioselectivity
Photoredox74280HighMild conditions
Cyclocondensation8295HighCost-effective
Halogen Exchange44410LowFlexibility in substituent order

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

7-Chloro-6-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one serves as a versatile building block in organic synthesis. Its unique structure allows for the development of complex molecules that can be utilized in various chemical reactions.

Reaction TypeDescription
Oxidation Converts to ketones or carboxylic acids.
Reduction Reduces ketone to alcohol using lithium aluminum hydride.
Substitution Chloro and trifluoromethyl groups can be replaced.

Biology

Research indicates potential biological activities, including:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit activity against various bacterial strains.
  • Anticancer Activity: Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific biochemical pathways.

Medicine

The compound is being explored as a pharmaceutical intermediate in drug development. Its reactivity and structural properties make it suitable for creating novel therapeutic agents targeting various diseases.

Industrial Applications

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties facilitate the formulation of advanced materials with enhanced performance characteristics.

Case Studies

Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal highlighted the effectiveness of derivatives of this compound against resistant bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Research
Research conducted at a leading university explored the effects of this compound on cancer cell lines. The findings demonstrated that it could induce apoptosis in specific types of cancer cells, warranting further investigation into its mechanisms of action and therapeutic potential.

Mechanism of Action

The mechanism of action of 7-Chloro-6-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Halogen vs. Trifluoromethyl Substituents

  • Chlorine (-Cl) and Fluorine (-F): These halogens enhance metabolic stability and binding affinity. For example, 7-chloro-6-fluoro derivatives (Table 1) show potent antimicrobial activity due to synergistic electron-withdrawing effects . However, chlorine’s larger atomic radius may introduce steric hindrance compared to fluorine .
  • Trifluoromethyl (-CF₃): The -CF₃ group in the target compound and 6-(trifluoromethyl)-3,4-dihydronaphthalenone (CAS 62620-71-7) increases lipophilicity (LogP ~2.6–3.1), improving blood-brain barrier penetration for neuroinflammatory applications .

Positional Effects of Substituents

  • Position 6 vs. 7: Swapping substituents between positions 6 and 7 (e.g., 6-bromo-7-fluoro vs. 7-bromo-6-fluoro) alters electronic distribution and steric accessibility. For instance, 6-CF₃ derivatives exhibit stronger anti-inflammatory activity than halogen-only analogs, likely due to enhanced interactions with hydrophobic enzyme pockets .

Challenges and Opportunities

  • Toxicity Considerations: While -CF₃ improves selectivity, its strong electron-withdrawing nature may reduce solubility, necessitating formulation optimization .
  • Synthetic Complexity: Introducing -CF₃ at position 6 requires specialized fluorination protocols, increasing synthesis costs compared to halogenation .

Biological Activity

7-Chloro-6-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one, with the CAS number 1092347-90-4, is a synthetic organic compound notable for its unique structural features, including a chloro group and a trifluoromethyl group attached to a dihydronaphthalenone core. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C11H8ClF3O
  • Molecular Weight : 248.63 g/mol
  • IUPAC Name : 7-chloro-6-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one
  • InChI Key : KJWKYWJYUAJTGC-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, modulating various biochemical pathways. The presence of the chloro and trifluoromethyl groups enhances its reactivity, allowing it to form stable complexes with proteins and enzymes involved in critical biological processes.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been evaluated for its effects on breast cancer cell lines, where it demonstrated dose-dependent inhibition of cell invasiveness. At a concentration of 1 µM, the compound inhibited invasiveness by approximately 55%, which increased to 90% at 2 µM concentration .

Inhibition of Kinases

Research on related compounds has shown that structures similar to this compound can inhibit various kinases, including c-KIT. Such inhibition is crucial for developing treatments against gastrointestinal stromal tumors (GISTs), especially those resistant to existing therapies .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to key enzymes involved in cancer progression and other diseases, indicating its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
6-Fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acidStructureAnticancer properties
4-Fluoro-2-(trifluoromethyl)anilineStructureInhibitory effects on kinases

Uniqueness of this compound

The unique combination of functional groups in this compound enhances its reactivity and potential for diverse applications compared to similar compounds. The trifluoromethyl group significantly increases lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Study on Antitumor Activity

In a controlled study involving various naphthalene derivatives, this compound was identified as one of the most potent inhibitors of tumor cell growth. The study utilized both in vitro and in vivo models to assess the efficacy of the compound against established cancer cell lines and xenograft models in mice.

Research on Enzyme Inhibition

Another research initiative focused on the compound's ability to inhibit specific enzymes critical for cancer cell metabolism. The results indicated that it could effectively reduce enzyme activity associated with tumor growth and metastasis, further supporting its potential as an anticancer agent.

Q & A

Q. Table 1: Representative Synthesis Protocol

ComponentQuantityConditionsYield (%)
Precursor ketone0.7 g (4.26 mmol)Acetic acid (10 mL)
Substituted benzaldehyde0.9 g (4.41 mmol)HCl gas flow, 70°C, 8 hrs75–85

Basic: How is the stereochemistry (E/Z) of the α,β-unsaturated ketone confirmed?

Answer:
The E-configuration is confirmed via:

  • X-ray crystallography : Torsion angles (e.g., C8–C7–C11–C12 = 175.2° in related compounds) indicate trans geometry .
  • UV-Vis spectroscopy : Conjugation in α,β-unsaturated systems shows absorption at 250–300 nm.
  • NMR : Coupling constants (J = 12–16 Hz for trans olefinic protons) .

Advanced: What crystallographic challenges arise during structure refinement, and how are they addressed?

Answer:
Challenges include:

  • Disorder in substituents : Halogen (Cl, CF₃) or methoxy groups may exhibit positional disorder.
  • Hydrogen placement : Riding models (d(C–H) = 0.93–0.97 Å) are used for idealized H atoms .
  • Twinned data : SHELXL’s TWIN/BASF commands resolve pseudo-merohedral twinning .

Q. Table 2: Key Crystallographic Parameters

ParameterValueSource
Space groupP2₁/n (monoclinic)
C7=C11 bond length1.351(4) Å
Dihedral angle (aryl rings)51.7(3)°

Advanced: How do substituents (Cl, CF₃) influence biological activity and intermolecular interactions?

Answer:

  • Hydrophobic interactions : The CF₃ group enhances lipophilicity, improving membrane permeability .
  • Halogen bonding : Chlorine acts as a hydrogen-bond acceptor (e.g., C18–H18A···O1, 3.548 Å) .
  • Metabolic stability : Electron-withdrawing groups (Cl, CF₃) reduce oxidative degradation .

Q. Table 3: Substituent Effects on Bioactivity

SubstituentActivity (IC₅₀, μM)Target ProteinReference
7-Br, 6-OCH₃12.4 (anti-cancer)Bcl-2 inhibitors
7-F, 4-CF₃8.9 (anti-neuroinflammatory)Mast cell stabilizers

Advanced: What computational methods predict binding modes with biological targets?

Answer:

  • Molecular docking (AutoDock/Vina) : Models interactions with proteins (e.g., Bcl-2, ACE) using PDB structures .
  • Pharmacophore mapping : Identifies critical hydrophobic/electrostatic features (e.g., ketone O, CF₃ group) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Basic: What spectroscopic techniques characterize this compound?

Answer:

  • FT-IR : C=O stretch (~1680 cm⁻¹), C=C (~1600 cm⁻¹).
  • ¹H/¹³C NMR : Olefinic protons (δ 6.5–7.5 ppm), ketone carbon (δ ~200 ppm).
  • MS (ESI) : Molecular ion peak [M+H]⁺ at m/z 278.03 (calculated for C₁₁H₇ClF₃O) .

Advanced: How do crystal packing interactions affect drug design?

Answer:

  • C–H···π interactions (3.5–4.0 Å) stabilize layered structures, influencing solubility .
  • Weak hydrogen bonds (e.g., C18–H18A···O1) guide co-crystal design for enhanced bioavailability .
  • Twist angles (e.g., 62° between aryl rings) modulate steric hindrance in protein binding .

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